4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(cyclobutylmethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-12(3-1)10-14-9-6-11-4-7-13-8-5-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXSYPSSLJMYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-58-5 | |
| Record name | Piperidine, 4-[2-(cyclobutylmethoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride is a piperidine derivative notable for its potential biological activity, particularly in the realm of medicinal chemistry. This compound has garnered attention due to its structural characteristics and interactions with various biological targets, including neurotransmitter receptors.
- Molecular Formula : C_{13}H_{19}ClN
- Molecular Weight : Approximately 233.76 g/mol
- Structure : The compound features a piperidine ring substituted with a cyclobutylmethoxy group, which influences its biological interactions.
The mechanism of action for this compound primarily involves its interaction with the muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. This interaction can modulate neurotransmission in the central nervous system, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurological disorders .
Biological Activity Spectrum
Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities:
Case Studies and Research Findings
- Study on mAChR Modulation :
- In Silico Evaluations :
- Calcium Channel Interaction :
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
- Building Block in Synthesis : 4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.
- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. Understanding these reactions is crucial for developing new synthetic routes and applications.
Biology
- Biological Activity : Research indicates that this compound may interact with specific biological targets, including receptors and enzymes. Studies are ongoing to explore its potential as an inhibitor or modulator of biological pathways.
- Pharmacological Studies : Preliminary studies suggest that this compound may exhibit analgesic or anti-inflammatory properties, making it a candidate for further pharmacological investigation.
Medicine
- Therapeutic Potential : Given its structural characteristics, the compound is being evaluated for potential therapeutic applications. Its ability to modify receptor activity could lead to the development of new drugs targeting neurological disorders or pain management.
- Drug Development : As part of drug discovery efforts, this compound's interactions with various biological systems are being studied to assess its efficacy and safety profile as a pharmaceutical agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride with its analogs:
Key Observations :
- Cyclobutyl vs. Diphenylmethoxy : The diphenylmethoxy analog (303.83 g/mol) has higher molecular weight and lipophilicity compared to the cyclobutylmethoxy derivative, which may reduce solubility but enhance receptor binding in hydrophobic pockets .
- Halogen/Nitro Substituents : Bromo-nitro derivatives (e.g., ) introduce electronegative groups that may enhance reactivity but also toxicity.
- Heterocyclic Modifications : The oxadiazole-containing compound demonstrates versatility in agrochemical applications due to its heterocyclic core, which can interact with plant enzymes or pests.
Preparation Methods
Synthesis of Cyclobutylmethyl Bromide
- Method: Cyclobutylmethanol is first converted to its bromide via reaction with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions.
- Reaction:
Cyclobutylmethanol + PBr₃ → Cyclobutylmethyl bromide + H₃PO₃
- Notes: This step is critical for introducing a good leaving group suitable for nucleophilic substitution.
Formation of Cyclobutylmethoxyethyl Chloride
- Method: The bromide reacts with ethylene oxide or chloromethyl methyl ether to extend the chain with an ether linkage.
- Reaction:
Cyclobutylmethyl bromide + Ethylene oxide (under basic conditions) → Cyclobutylmethoxyethyl bromide
- Alternative: Direct reaction with chloromethyl methyl ether in the presence of a base like potassium carbonate (K₂CO₃).
Construction of the Piperidine Ring with the Side Chain
Nucleophilic Substitution onto Piperidine
Method: The cyclobutylmethoxyethyl halide (bromide or chloride) reacts with a piperidine derivative possessing a nucleophilic nitrogen (e.g., piperidine itself or N-alkylated piperidine).
Piperidine + Cyclobutylmethoxyethyl halide → 4-[2-(Cyclobutylmethoxy)ethyl]piperidine
- Conditions: Reflux in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF), with a base like potassium carbonate or sodium hydride to facilitate nucleophilic attack.
Protection/Deprotection Steps
- If necessary, protecting groups (e.g., Boc) may be employed on the nitrogen to prevent side reactions during chain extension, followed by deprotection under acidic conditions.
Conversion to Hydrochloride Salt
Quaternization and Salt Formation
The free base is treated with hydrogen chloride (HCl) gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to form the hydrochloride salt.
4-[2-(Cyclobutylmethoxy)ethyl]piperidine + HCl → 4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride
- Conditions: Reflux or stirring at room temperature, followed by crystallization.
Summary Data Table of Preparation Steps
| Step | Starting Material | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Cyclobutylmethanol | PBr₃ | Reflux in inert solvent | Cyclobutylmethyl bromide | Good leaving group for substitution |
| 2 | Cyclobutylmethyl bromide | Ethylene oxide / chloromethyl methyl ether | Basic conditions | Cyclobutylmethoxyethyl bromide | Ether linkage formation |
| 3 | Piperidine | Cyclobutylmethoxyethyl halide | Reflux in DMF/MeCN, base | 4-[2-(Cyclobutylmethoxy)ethyl]piperidine | Nucleophilic substitution |
| 4 | Base product | HCl | Reflux or stirring | This compound | Salt formation |
Q & A
Q. What are the recommended synthesis routes for 4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride, and what reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclobutylmethoxy Group Introduction : Alkylation of piperidine derivatives using cyclobutylmethyl bromide under basic conditions (e.g., NaH in THF) .
- Etherification : Coupling 2-chloroethylpiperidine with cyclobutylmethanol via nucleophilic substitution, catalyzed by K₂CO₃ in DMF at 80°C .
- Hydrochloride Salt Formation : Treatment with HCl gas in anhydrous diethyl ether to precipitate the final product .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | NaH, THF, 0°C → RT | 60-75% | |
| Etherification | K₂CO₃, DMF, 80°C | 50-65% | |
| Salt Formation | HCl gas, Et₂O | >90% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Critical Note : Cross-validate results with mass spectrometry (ESI-MS) to rule out salt dissociation artifacts .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO/LUMO energies) and reactive sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GPCRs) to optimize binding affinity .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .
Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 40% for similar piperidine derivatives .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer :
- Data Triangulation :
- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected by contradictory results (e.g., oxidative stress vs. apoptosis) .
Example : Discrepancies in dermal irritation thresholds were resolved by testing under varying pH conditions (5.5–7.4) to mimic biological variability .
Q. What strategies mitigate stability issues during long-term storage?
Methodological Answer :
- Stability Testing :
- Formulation Adjustments : Lyophilization with cryoprotectants (e.g., trehalose) improves thermal stability .
Critical Parameter : Residual solvent levels (e.g., DMF) must be <500 ppm to prevent degradation .
Q. How can researchers optimize reaction scalability without compromising enantiomeric purity?
Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control .
- Chiral Chromatography : Use preparative SFC (supercritical CO₂) for high-throughput enantiomer separation .
- Catalyst Screening : Immobilized enzymes (e.g., lipases) or asymmetric organocatalysts improve stereoselectivity .
Case Study : A scaled-up synthesis of a related piperidine derivative achieved 85% yield and >99% ee using immobilized CAL-B lipase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
